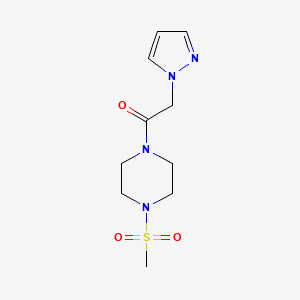

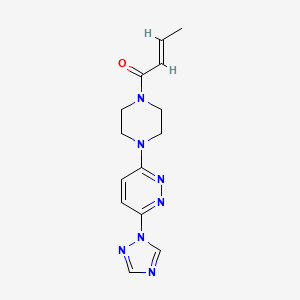

![molecular formula C23H28N4O3 B2947600 1-((1-(Benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(4-methoxyphenethyl)urea CAS No. 1796969-53-3](/img/structure/B2947600.png)

1-((1-(Benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(4-methoxyphenethyl)urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“1-(Benzo[d]oxazol-2-yl)piperidin-4-ol” is a chemical compound with the molecular formula C12H14N2O2 . It is used as a reactant in the preparation of 2-aminobenzoxazoles via cyclocondensation of aminophenols and amines .

Synthesis Analysis

The synthesis of “1-(Benzo[d]oxazol-2-yl)piperidin-4-ol” involves the cyclocondensation of aminophenols and amines using tetra-Me orthocarbonate or 1,1-dichlorodiphenoxymethane .Molecular Structure Analysis

The molecular structure of “1-(Benzo[d]oxazol-2-yl)piperidin-4-ol” consists of a benzoxazole ring attached to a piperidin-4-ol group .Chemical Reactions Analysis

As mentioned earlier, “1-(Benzo[d]oxazol-2-yl)piperidin-4-ol” is used as a reactant in the preparation of 2-aminobenzoxazoles .Physical And Chemical Properties Analysis

The compound has a molecular weight of 218.25 . It has a predicted boiling point of 379.8±52.0 °C and a predicted density of 1.292±0.06 g/cm3 .Wissenschaftliche Forschungsanwendungen

Antimycobacterial Agents

Compounds containing the benzo[d]oxazol-2-yl moiety have been evaluated for their potential as antimycobacterial agents. Research has shown that these compounds exhibit promising activity against drug-sensitive, multidrug-resistant, and extensive-drug-resistant Mycobacterium tuberculosis. The compounds’ efficacy, coupled with low cytotoxicity against human lung fibroblast cells, underscores their potential in treating tuberculosis .

Organic Synthesis

The benzo[d]oxazol-2-yl group is used in organic synthesis, particularly in the preparation of 2-aminobenzoxazoles. These reactions typically involve cyclocondensation of aminophenols and amines, highlighting the versatility of the benzo[d]oxazol-2-yl group as a reactant in synthesizing heterocyclic compounds .

Chemical Separation Processes

In the field of chemical separation, benzo[d]oxazol-based ligands have been explored for their ability to selectively separate thorium and uranyl ions in different polar phases. This application is particularly relevant in the context of nuclear waste management and the recycling of actinides .

Molecular Dynamics Simulations

The benzo[d]oxazol-2-yl group has been incorporated into compounds used in molecular dynamics simulations to study protein-ligand interactions. These studies can provide insights into the binding sites and key interactions, which are crucial for the design of selective and potent drugs .

Drug Design

The structural features of benzo[d]oxazol-2-yl compounds make them suitable candidates for drug design. Their ability to form stable C–N bonds and undergo selective synthesis makes them valuable in creating novel pharmaceuticals .

Density Functional Theory (DFT) Studies

DFT studies have been conducted on benzo[d]oxazol-2-yl compounds to investigate their electronic structures and properties. Such studies are essential for understanding the reactivity and stability of these compounds, which can influence their applications in various fields .

Antimicrobial Activity

Research has indicated that benzo[d]oxazol-2-yl derivatives exhibit antimicrobial activity against a range of pathogens, including bacteria that cause bronchitis. This suggests their potential use in developing new antimicrobial drugs .

Pharmacokinetics and ADME Prediction

The pharmacokinetic properties and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles of benzo[d]oxazol-2-yl compounds have been predicted to assess their drug-likeness. This is a critical step in the drug development process to ensure that potential drugs have favorable properties for human use .

Eigenschaften

IUPAC Name |

1-[[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl]-3-[2-(4-methoxyphenyl)ethyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N4O3/c1-29-19-8-6-17(7-9-19)10-13-24-22(28)25-16-18-11-14-27(15-12-18)23-26-20-4-2-3-5-21(20)30-23/h2-9,18H,10-16H2,1H3,(H2,24,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSCVWMCMKBEHAE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCNC(=O)NCC2CCN(CC2)C3=NC4=CC=CC=C4O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((1-(Benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(4-methoxyphenethyl)urea | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

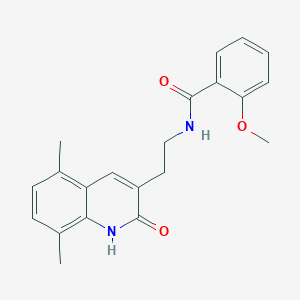

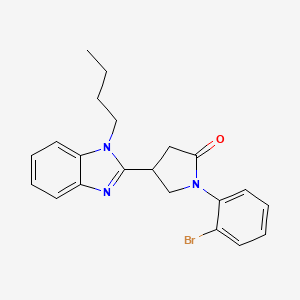

![Methyl 1,5-dibenzyl-3-(4-chlorophenyl)-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylate](/img/structure/B2947519.png)

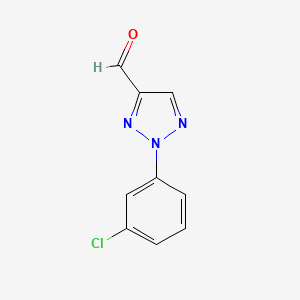

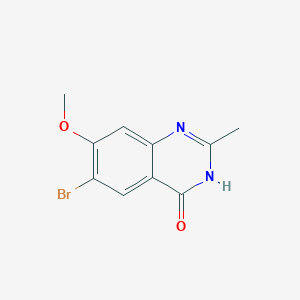

![Ethyl 2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2947520.png)

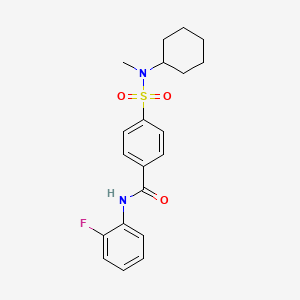

![N-((1-(3,4-dimethoxyphenyl)-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulen-4-yl)methyl)-4-methoxyaniline](/img/structure/B2947523.png)

![(E)-N-(3-(1H-imidazol-1-yl)propyl)-N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2947524.png)

![Tert-butyl [(2-cyanoethyl)(methyl)carbamoyl]formate](/img/structure/B2947526.png)

![1,4-Bis(4-chlorobenzo[d]thiazol-2-yl)piperazine](/img/structure/B2947528.png)

![2-[(1-Methylpyrrolidin-3-yl)oxy]quinoline-4-carbonitrile](/img/structure/B2947536.png)